molecular formula C8H17NO B13260297 3-Amino-2-cyclopentylpropan-1-ol

3-Amino-2-cyclopentylpropan-1-ol

Cat. No.: B13260297
M. Wt: 143.23 g/mol
InChI Key: ZATZEOUVAFBJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-cyclopentylpropan-1-ol is a chemical compound with the molecular formula C8H17NO. It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-cyclopentylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with 3-aminopropanal under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 3-cyclopentyl-2-nitropropene. This method is preferred due to its high yield and efficiency. The reaction is conducted in the presence of a palladium catalyst and hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-cyclopentylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-2-cyclopentylpropan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-cyclopentylpropan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-cyclopentylpropan-1-ol is unique due to the presence of both an amino group and a cyclopentyl ring, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and potential for forming diverse derivatives, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-amino-2-cyclopentylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-5-8(6-10)7-3-1-2-4-7/h7-8,10H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATZEOUVAFBJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.